The synthesis of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-thioxanthen-2-ylcarbamate typically involves several key steps:
The reaction conditions such as temperature, solvent choice (often polar aprotic solvents), and reaction time are critical for optimizing yield and purity .
The molecular structure of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-thioxanthen-2-ylcarbamate can be described as follows:
The structural representation can be depicted using SMILES notation: CC(C)(C)OC(=O)NC1=CC2=C(C=C1)SC1=C(/C=C/C=C/1B1OC(C)(C)C(C)(C)O1)C2
.
tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-thioxanthen-2-ylcarbamate can participate in several chemical reactions:
These reactions are influenced by factors such as solvent polarity, temperature, and the presence of catalysts .
The mechanism of action of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-thioxanthen-2-ylcarbamate primarily relates to its role as a protein kinase C inhibitor. Protein kinase C is involved in various signaling pathways that regulate cell growth and differentiation:
The physical and chemical properties of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-thioxanthen-2-ylcarbamate include:
Property | Value |
---|---|
Molecular Weight | 439.38 g/mol |
Purity | 95% |
Solubility | Soluble in organic solvents |
Melting Point | Not specified |
Stability | Stable under standard conditions |
These properties indicate that the compound is likely to be stable under normal laboratory conditions but may require careful handling due to potential reactivity associated with its functional groups .
tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-thioxanthen-2-ylcarbamate has several scientific applications:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2